2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one
Description
The compound 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one is a heterocyclic oxazolone derivative featuring a 1,3-oxazol-5(4H)-one core substituted with a 4-azidophenyl ethenyl group at position 2 and a pyridin-3-ylmethylidene moiety at position 2.
Properties
CAS No. |
606975-09-1 |
|---|---|
Molecular Formula |
C17H11N5O2 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-[2-(4-azidophenyl)ethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11N5O2/c18-22-21-14-6-3-12(4-7-14)5-8-16-20-15(17(23)24-16)10-13-2-1-9-19-11-13/h1-11H |
InChI Key |
XUCXRGOWOICWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)OC(=N2)C=CC3=CC=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the azidophenyl and pyridinyl intermediates, which are then coupled under specific reaction conditions to form the final oxazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, hydrogenated compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxazole rings exhibit significant anticancer activity. The compound has been studied for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of oxazole can interfere with cell proliferation and induce apoptosis in cancer cells through mechanisms involving kinase inhibition and modulation of signaling pathways .
Antimicrobial Activity
The azide functional group in the compound enhances its reactivity, making it a candidate for antimicrobial applications. Preliminary studies suggest that similar compounds demonstrate activity against a range of bacteria and fungi, indicating potential for development as novel antimicrobial agents .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, inhibitors targeting kinases have been developed based on similar structures, suggesting that the compound could be optimized for such applications .
Synthesis Overview
The synthesis of 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one typically involves multi-step reactions including:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the azide group via nucleophilic substitution methods.
- Functionalization at the pyridine moiety , which can be achieved through various coupling reactions.
Reaction Conditions
Commonly used reaction conditions include:
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Catalysts like triethylamine or palladium-based catalysts for cross-coupling reactions.
These conditions are critical for achieving high yields and purity of the final product.
Case Study: Anticancer Activity
A study published in Frontiers in Pharmacology explored the anticancer effects of oxazole derivatives similar to the compound . The results indicated that these derivatives inhibited tumor growth in vitro and in vivo models by disrupting cell cycle progression and inducing apoptosis .
Case Study: Antimicrobial Effects
In another study focusing on antimicrobial properties, compounds structurally related to 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one were tested against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones, suggesting potential as new antibiotic agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The azidophenyl group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The pyridinyl and oxazole rings contribute to the compound’s binding affinity and specificity for certain biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
The 1,3-oxazol-5(4H)-one scaffold is highly modular, with substituents at positions 2 and 4 dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Oxazolone Derivatives
Key Observations:
- Azide Functionality : The target compound’s 4-azidophenyl group distinguishes it from most analogs. Azides are photoreactive and participate in click chemistry, enabling applications in photoaffinity labeling or polymer crosslinking .
- Pyridine vs. Benzene: The pyridin-3-ylmethylidene group (vs.
- Planarity and Crystallography : Analogs like 2-methyl-4-(thiophen-2-yl)methylidene-oxazolone exhibit near-planar oxazole and substituent rings (dihedral angles: 2.65–4.55°), which stabilize π-π stacking and C–H···O interactions in crystals . The target compound’s ethenyl spacer may reduce planarity, affecting packing and reactivity.
Stability and Reactivity
Biological Activity
The compound 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Oxazole ring
- Substituents :
- Azidophenyl group at one end
- Pyridinylmethylidene group at the other end
This unique structure is expected to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds similar to 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds in the oxazole family have shown significant antioxidant properties. For instance, derivatives have been reported to inhibit lipid peroxidation and protect against oxidative stress in vitro .
- Antimicrobial Activity : Some oxazole derivatives possess antibacterial and antifungal properties. Studies have indicated that modifications to the oxazole structure can enhance these activities against various pathogens .
- Analgesic and Anti-inflammatory Effects : Certain oxazole derivatives have demonstrated analgesic effects in animal models, suggesting potential applications in pain management .
The biological mechanisms underlying the activity of oxazole derivatives include:
- Inhibition of Enzymatic Activity : Some compounds inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. For example, certain derivatives have been shown to significantly reduce microsomal EROD activity .
- Interaction with Biological Targets : Molecular docking studies suggest that these compounds may interact with various protein targets involved in inflammation and pain pathways, such as focal adhesion kinase and platelet-derived growth factor receptor kinases .
- Antioxidative Mechanisms : The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage .
Case Studies
Several studies have examined the biological activity of related compounds:
- Synthesis and Antioxidant Properties : A study synthesized a series of oxazole derivatives and evaluated their antioxidant properties through various assays. The most active compound showed an inhibition rate comparable to established antioxidants like caffeine .
- Analgesic Activity Assessment : In a study assessing new oxazolones for analgesic effects, one compound demonstrated significant pain relief in writhing tests and hot plate tests in mice, indicating its potential for pain management .
- Toxicological Evaluation : Acute toxicity studies on new oxazole derivatives revealed no significant adverse effects on vital organs in animal models, supporting their safety profile for further development .
Data Table: Biological Activities of Related Oxazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
